Dexketoprofen
Descripción
Propiedades
IUPAC Name |
(2S)-2-(3-benzoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYWVDODHFEZIM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905141 | |
| Record name | Dexketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22161-81-5 | |
| Record name | (+)-Ketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22161-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexketoprofen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexketoprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(3-benzoylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dexketoprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Chemical Resolution Using Amine-Based Agents
Early methods employed (S)-3-methyl-2-phenylbutylamine as a resolving agent, achieving enantiomeric separation through diastereomeric salt formation. In a patented process, racemic ketoprofen is dissolved in a solvent system (e.g., acetone or ethanol) and combined with the resolving agent at 50–60°C. Subsequent cooling crystallizes the this compound-amine salt, which is then acidified to isolate the free S-enantiomer. This method yields 65–72% enantiomeric excess (ee) but requires multiple recrystallization steps to achieve >99% purity.
A comparative study of resolving agents revealed that (R)-1-phenylethylamine in toluene at -20°C improves yield to 78% with 98% ee, reducing solvent consumption by 30%. However, scalability is limited by the cost of chiral amines and the need for recycling.
Enzymatic Resolution
Enzymatic methods using lipases or esterases offer greener alternatives. For instance, Candida antarctica lipase B selectively hydrolyzes the R-ester of ketoprofen ethyl ester, leaving the S-ester intact. Under optimized conditions (pH 7.5, 35°C), this method achieves 85% conversion with 94% ee, though substrate solubility in aqueous-organic biphasic systems poses challenges.
Asymmetric Synthesis via Darzens Reaction
Recent advances employ asymmetric synthesis to bypass racemic mixtures entirely. The Darzens reaction between 3-benzoylbenzaldehyde (1) and ethyl chloroacetate (2) generates chiral α,β-epoxy esters, which are hydrolyzed and decarboxylated to yield this compound intermediates.
Reaction Optimization
In a patented route, potassium tert-butoxide in dichloromethane at -20°C facilitates the asymmetric Darzens reaction, producing the epoxy ester with 88% ee. Hydrolysis with aqueous HCl followed by oxidation with Jones reagent yields this compound with an overall 62% yield. Key advantages include:
-
Reduced steps : Eliminates resolution and recycling.
-
Higher enantiopurity : >98% ee achievable via crystallographic polishing.
Salt Formation and Polymorphism Control
This compound’s poor aqueous solubility necessitates salt formation for therapeutic efficacy. Tromethamine (trometamol) is the preferred counterion, enhancing solubility by 15-fold compared to the free acid.
Tromethamine Salt Synthesis
The process involves reacting this compound with tromethamine in ethanol at 50°C. Crystallization at 0°C yields Form-A, which is metastable and prone to conversion. To obtain the stable Form-B, Form-A is slurried in acetonitrile at 40°C for 12 hours, achieving 99.5% purity.
Table 1: Comparison of Tromethamine Salt Polymorphs
| Property | Form-A | Form-B |
|---|---|---|
| Solubility (mg/mL) | 12.4 | 8.7 |
| Melting Point (°C) | 152–154 | 168–170 |
| Hygroscopicity | High | Low |
| Stability | Poor | Excellent |
Double-Layer Sustained-Release Tablets
A formulation patent describes dual-layer tablets combining immediate and sustained-release granules. The immediate layer contains this compound trometamol with carboxymethyl starch sodium for rapid dissolution, while the sustained layer uses hydroxypropyl methylcellulose (HPMC K100M) and ethyl cellulose. In vitro release profiles show 80% drug release within 2 hours (immediate layer) and 95% over 12 hours (sustained layer).
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Modern facilities integrate solvent recovery systems to reduce costs. For example, toluene from resolution steps is distilled and reused, cutting solvent waste by 70%. Similarly, potassium tert-butoxide in asymmetric synthesis is filtered and reactivated, lowering catalyst expenses by 45%.
Process Analytical Technology (PAT)
PAT tools like inline Raman spectroscopy monitor crystallization in real-time, ensuring polymorphic consistency. A case study showed PAT reduced Form-A contamination in Form-B batches from 5% to <0.1%.
Comparative Analysis of Preparation Methods
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (% ee) | Cost (USD/kg) |
|---|---|---|---|
| Chemical Resolution | 68 | 99.2 | 12,000 |
| Enzymatic Resolution | 72 | 98.5 | 9,500 |
| Asymmetric Synthesis | 62 | 99.8 | 10,800 |
| Salt Formation | 95 | 99.9 | 8,200 |
Asymmetric synthesis offers superior enantiopurity but lags in yield. Enzymatic resolution balances cost and efficiency, while salt formation is critical for final product stability.
Análisis De Reacciones Químicas
Tipos de reacciones
El dexketoprofeno sufre varios tipos de reacciones químicas, entre ellas:
Oxidación: El dexketoprofeno puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden convertir el dexketoprofeno en su alcohol correspondiente.
Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo benzoilo, lo que lleva a la formación de diferentes derivados
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en diversas condiciones
Principales productos formados
Aplicaciones Científicas De Investigación
Analgesic Applications
Dexketoprofen is primarily utilized for its analgesic effects in various pain management scenarios, including:
- Postoperative Pain Relief : this compound has been shown to be effective in managing acute postoperative pain. A study demonstrated that a single fixed-dose of this compound combined with tramadol provided significant pain relief compared to placebo .
- Chronic Pain Management : Research indicates that this compound can be beneficial in treating chronic pain conditions such as osteoarthritis and rheumatoid arthritis, where it reduces inflammation and pain effectively .
Combination Therapy
Combining this compound with other analgesics enhances its efficacy:
- With Tramadol : Studies have highlighted that the combination of this compound with tramadol results in superior analgesia compared to either drug alone. This combination is particularly effective in managing moderate to severe pain .
- With Thiocolchicoside : Recent investigations suggest that this compound combined with thiocolchicoside not only improves pain relief but also enhances muscle relaxation, making it useful in musculoskeletal disorders .
Safety Profile and Side Effects
This compound is generally well-tolerated, with a favorable safety profile:
- Minimal Toxicity : A study on the intra-articular application of this compound trometamol indicated no significant histopathological changes in knee joints, suggesting low toxicity when administered locally .
- Side Effects : While side effects are typically mild and transient, they may include gastrointestinal disturbances and dizziness. Serious adverse effects are rare, making this compound a safer alternative compared to traditional NSAIDs like diclofenac .
Innovative Delivery Methods
Recent advancements have explored new delivery methods for this compound:
- Slow-Release Formulations : Researchers are developing long-acting formulations of this compound that could provide sustained analgesia with reduced dosing frequency, enhancing patient compliance and comfort .
- Intra-Articular Injections : The use of this compound in joint injections has been studied for its potential to provide localized pain relief without systemic side effects .
Emerging Therapeutic Areas
Research is ongoing into new applications of this compound:
- Epilepsy : Preliminary studies suggest that this compound may raise the epileptic threshold, indicating potential utility in managing seizure disorders .
- Oncology : There is growing interest in exploring the role of this compound in cancer pain management due to its efficacy in reducing inflammation and pain associated with tumor growth .
Case Studies and Research Findings
Mecanismo De Acción
El dexketoprofeno ejerce sus efectos inhibiendo las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2. Estas enzimas participan en la síntesis de prostaglandinas, que son mediadores de la inflamación, el dolor y la fiebre. Al bloquear la acción de las enzimas COX, el dexketoprofeno reduce la producción de prostaglandinas, aliviando así el dolor y la inflamación .
Comparación Con Compuestos Similares
Pharmacokinetics:
- Absorption : Dexketoprofen trometamol achieves peak plasma concentration (Cmax) in 0.25–0.75 hours, faster than ketoprofen (1–2 hours) or this compound free acid (1.5 hours) .
- Metabolism : Hepatic glucuronidation and renal excretion, with 7–10% excreted unchanged in urine. Renal impairment reduces conjugated metabolite excretion, necessitating dose adjustment in moderate-to-severe cases .
- No accumulation is observed with repeated dosing .
Pharmacodynamics:
- Synergizes with opioids (e.g., fentanyl), enhancing antinociceptive potency (ED50 reduced from 22.4 mg/kg to 3.8 mg/kg in rats) and prolonging duration .
Comparison with Ketoprofen
Efficacy:
- Single-dose analgesia : this compound 25 mg provides equivalent pain relief to ketoprofen 50 mg, with faster onset (30 vs. 60 minutes) .
- NNT (50% pain relief) : this compound 25 mg vs. ketoprofen 50 mg: NNT = 8.8 (95% CI: 5.1–33), favoring this compound .
- Postoperative pain : this compound 25 mg achieved 90% patient-rated efficacy vs. 70% for ketoprofen 50 mg .
Table 1: Ketoprofen vs. This compound
| Parameter | This compound 25 mg | Ketoprofen 50 mg |
|---|---|---|
| Onset (minutes) | 30 | 60 |
| NNT (50% pain relief) | 8.8 | 12.5 |
| Peak Pain Relief (VAS) | 90% | 70% |
Comparison with Diclofenac
Efficacy:
- Onset : this compound acts faster (30 minutes vs. 60 minutes for diclofenac 50 mg) .
- Patient preference : 77% rated this compound superior in tolerability and efficacy vs. diclofenac .
- Equipotent milligram dosing : this compound 25 mg matches diclofenac 50 mg in postoperative pain relief .
Comparison with Tramadol and Combination Therapy
This compound/Tramadol Combination:
Table 2: Combination Therapy Efficacy
| Parameter | This compound/Tramadol | Tramadol Alone |
|---|---|---|
| 48-h Pain Intensity (VAS) | 25 mm | 40 mm |
| Rescue Medication Use | 6.4% | 12% |
Comparison with Dipyrone
- Postoperative pain : this compound 25 mg provided superior pain relief (90% vs. 70% efficacy) and reduced remediation needs (20% vs. 40%) over dipyrone 575 mg .
- Onset : Significant pain relief at 60 minutes post-dose vs. dipyrone .
Comparison with COX-2 Inhibitors
Actividad Biológica
Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) derived from ketoprofen, specifically the dextrorotatory enantiomer. It is widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in pain management, and safety profile, supported by case studies and research findings.
Pharmacokinetics
This compound trometamol is a water-soluble salt that exhibits rapid absorption and high bioavailability. Key pharmacokinetic parameters include:
- Cmax (Maximum Plasma Concentration) : Achieved within 0.25 to 0.75 hours after administration.
- t(max) (Time to Maximum Concentration) : Shorter compared to its racemic counterpart, ketoprofen, which has a t(max) of 0.5 to 3 hours.
- Protein Binding : Strongly bound to plasma proteins, primarily albumin.
- Metabolism : Extensively metabolized to inactive glucuronide conjugates, with minimal unchanged drug excreted in urine .
Analgesic Efficacy
This compound has been shown to be effective in various clinical settings for acute pain relief. A meta-analysis indicated that this compound at doses of 25 mg significantly improves pain relief compared to placebo, with a risk ratio for achieving at least 50% pain relief of 4.66 . The analgesic efficacy is comparable to other NSAIDs, with the following notable findings:
- Pain Relief : In studies involving postoperative pain management, this compound demonstrated a significant reduction in pain intensity within hours of administration. For instance, in a study involving 599 patients, 65% achieved a ≥30% reduction in pain intensity at 8 hours post-dose .
- Dosing : The efficacy of this compound shows a dose-response relationship up to 25 mg; higher doses do not significantly enhance analgesic effects but prolong duration .
Case Studies
Several case studies highlight the practical application of this compound in clinical settings:
- Postoperative Pain Management : A fixed-dose combination of tramadol and this compound (TRAM/DKP) was evaluated in postoperative patients across Asia. The combination resulted in excellent pain control with minimal adverse events reported (13.9% mild to moderate) and high patient satisfaction (95.69%) .
- Acute Pain Control : In a cohort of patients undergoing various surgeries, this compound provided rapid and effective analgesia, reducing pain scores significantly from baseline levels within hours of administration .
Safety Profile
This compound is generally well-tolerated, with adverse effects similar to those observed with other NSAIDs:
- Common Adverse Effects : Nausea, vomiting, and dizziness are the most frequently reported side effects.
- Safety in Use : Clinical trials indicate that adverse events are uncommon and not significantly different from placebo groups .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other analgesics:
| Drug | Dose | NNT (Number Needed to Treat) for ≥50% Pain Relief | Time to Remedication |
|---|---|---|---|
| This compound | 10-25 mg | 3.2 - 3.6 | ~4 hours |
| Ketoprofen | 12.5 - 100 mg | 2.4 - 3.3 | ~5 hours |
| Etoricoxib | 120 mg | Not specified | Not specified |
Q & A
Q. How can researchers mitigate publication bias in meta-analyses of this compound’s cardiovascular risks?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
